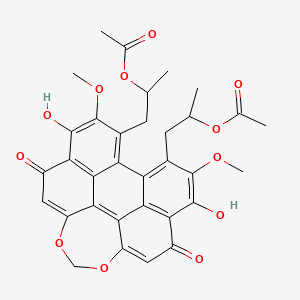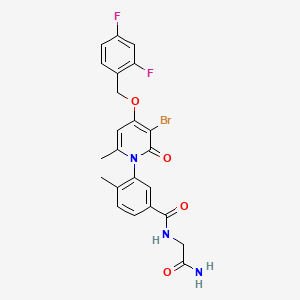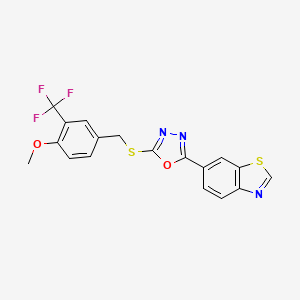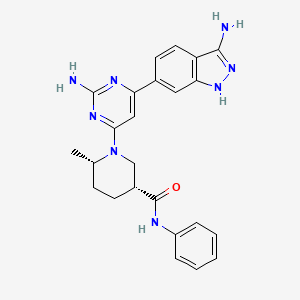![molecular formula C25H26ClN5O3S B10786209 5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide](/img/structure/B10786209.png)
5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK346294 is a compound known for its potential therapeutic applications, particularly in the field of kinase inhibition. Kinase inhibitors are a class of drugs that block certain enzymes called kinases, which play a crucial role in various cellular processes, including cell division, metabolism, and apoptosis. GSK346294 has been studied for its potential to treat various diseases, including cancer and inflammatory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK346294 involves several steps, starting with the preparation of key intermediates. One of the critical steps includes the preparation of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amination, to form the final compound .
Industrial Production Methods
For industrial-scale production, the synthesis of GSK346294 is optimized to ensure high yield and purity. The process involves the use of efficient catalysts and reaction conditions that minimize by-products and waste. The overall yield of the industrial process is approximately 26.8%, with a purity of 99% .
Chemical Reactions Analysis
Types of Reactions
GSK346294 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GSK346294 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: It is used as a tool compound to study kinase inhibition and enzyme activity.
Biology: It is used in cell-based assays to investigate cellular signaling pathways and mechanisms of action.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammatory diseases, and other conditions.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
GSK346294 exerts its effects by inhibiting specific kinases involved in cellular signaling pathways. The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cellular processes such as cell division and apoptosis, leading to the therapeutic effects observed in various studies .
Comparison with Similar Compounds
Similar Compounds
GSK3640254: Another kinase inhibitor with a similar mechanism of action.
GSK923295: An inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E).
Semaglutide: A glucagon-like peptide-1 receptor agonist with different therapeutic applications.
Uniqueness
GSK346294 is unique in its specific inhibition of certain kinases, making it a valuable tool for studying kinase-related cellular processes and developing targeted therapies. Its high potency and selectivity distinguish it from other kinase inhibitors, providing a unique profile for therapeutic applications .
Properties
Molecular Formula |
C25H26ClN5O3S |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H26ClN5O3S/c1-14(16-7-5-6-8-17(16)26)34-20-12-21(35-22(20)23(27)32)31-13-28-18-10-9-15(11-19(18)31)29-24(33)30-25(2,3)4/h5-14H,1-4H3,(H2,27,32)(H2,29,30,33)/t14-/m1/s1 |
InChI Key |
QGUCAJKKNWSBJE-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)NC(=O)NC(C)(C)C)C(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)NC(=O)NC(C)(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dibromo-5-[[2-bromo-3,4-dihydroxy-6-(propan-2-yloxymethyl)phenyl]methyl]benzene-1,2-diol](/img/structure/B10786133.png)
![N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide](/img/structure/B10786144.png)

![6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid](/img/structure/B10786153.png)
![1-(3-Acetylphenyl)-3-[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786155.png)
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786158.png)
![4-[[(7R)-9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786165.png)
![5-fluoro-N-[3-[2-(4-methoxyanilino)pyrimidin-4-yl]phenyl]-1H-indole-2-carboxamide](/img/structure/B10786179.png)
![N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10786186.png)

![N-(1H-benzo[d][1,2,3]triazol-6-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine](/img/structure/B10786205.png)
![N-[6-(3-fluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10786207.png)


